

"DNA crosslinker 1 dihydrochloride" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNA crosslinker 1 dihydrochloride

Cat. No.: B12411189

[Get Quote](#)

An In-depth Technical Guide to DNA Crosslinker 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **DNA crosslinker 1 dihydrochloride**, a novel agent with potential applications in anticancer research. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Core Chemical Properties and Structure

DNA crosslinker 1 dihydrochloride, also identified as Compound 4 in the primary literature, is a potent DNA minor groove binder.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-[[4-[[5- [(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride	[2]
Molecular Formula	C ₁₅ H ₂₂ Cl ₂ N ₈ O	[1][2]
Molecular Weight	401.29 g/mol	[1][2]
CAS Number	2761734-27-2	[1][2]
Appearance	Solid	[2]
Hydrogen Bond Donor Count	6	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	6	[2]
Heavy Atom Count	26	[2]
Complexity	564	[2]
InChI Key	WVCNOKXJAKGIOH-UHFFFAOYSA-N	[2]

Chemical Structure

The chemical structure of **DNA crosslinker 1 dihydrochloride** is presented below.

Caption: Chemical structure of **DNA crosslinker 1 dihydrochloride**.

Mechanism of Action and Biological Activity

DNA crosslinker 1 dihydrochloride is characterized as a potent DNA minor groove binder.[1] [2] The primary mechanism of action for such compounds involves non-covalent binding to the minor groove of the DNA double helix, which can interfere with essential cellular processes like

DNA replication and transcription, ultimately leading to cell death. This activity is the basis for its investigation as a potential anticancer agent.[\[1\]](#)[\[2\]](#)

DNA Binding Affinity

The DNA binding affinity of this compound has been quantified by measuring the change in the melting temperature (ΔT_m) of DNA upon binding. A higher ΔT_m indicates stronger binding and stabilization of the DNA duplex.

Compound	ΔT_m (°C)	Reference
DNA crosslinker 1 dihydrochloride	1.1	[1] [2]

Anticancer Activity

The antiproliferative activity of **DNA crosslinker 1 dihydrochloride** has been evaluated against a panel of human cancer cell lines. The results, presented as the concentration required to inhibit cell growth by 50% (IC_{50}), are summarized below.

Cell Line	Cancer Type	IC_{50} (μM)
NCI-H460	Lung Carcinoma	>100
A2780	Ovarian Carcinoma	>100
MCF-7	Breast Adenocarcinoma	>100

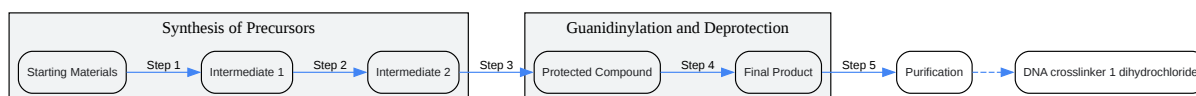
Note: The primary study reported the percentage of cell growth inhibition at a concentration of 100 μM , which was below 50% for all tested cell lines, indicating an IC_{50} value greater than 100 μM .

Experimental Protocols

The following sections detail the methodologies used for the synthesis and biological evaluation of **DNA crosslinker 1 dihydrochloride**, as extracted from the primary scientific literature.

Synthesis of DNA Crosslinker 1 Dihydrochloride

The synthesis of **DNA crosslinker 1 dihydrochloride** is a multi-step process. A generalized workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **DNA crosslinker 1 dihydrochloride**.

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary research article by Costas-Lago et al. (2022).

DNA Thermal Denaturation Assay

This assay is performed to determine the DNA binding affinity of the compound by measuring the change in the melting temperature of a DNA duplex.

Materials:

- Calf thymus DNA (ct-DNA)
- TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)
- **DNA crosslinker 1 dihydrochloride** solution in DMSO
- UV-Vis spectrophotometer with a temperature controller

Procedure:

- Prepare a solution of ct-DNA in TNE buffer to a final concentration that gives an absorbance of approximately 1.0 at 260 nm.

- Add the desired concentration of **DNA crosslinker 1 dihydrochloride** to the ct-DNA solution. An equivalent volume of DMSO is added to the control sample.
- Equilibrate the samples at 20 °C for 5 minutes.
- Increase the temperature from 20 °C to 100 °C at a rate of 1 °C/min.
- Record the absorbance at 260 nm at 1 °C intervals.
- The melting temperature (T_m) is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.
- The change in melting temperature (ΔT_m) is calculated as: $\Delta T_m = T_m (\text{DNA} + \text{compound}) - T_m (\text{DNA alone})$.

Cell Viability Assay

The antiproliferative effects of **DNA crosslinker 1 dihydrochloride** are assessed using a standard cell viability assay, such as the MTT or SRB assay.

Cell Lines:

- NCI-H460 (human lung carcinoma)
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast adenocarcinoma)

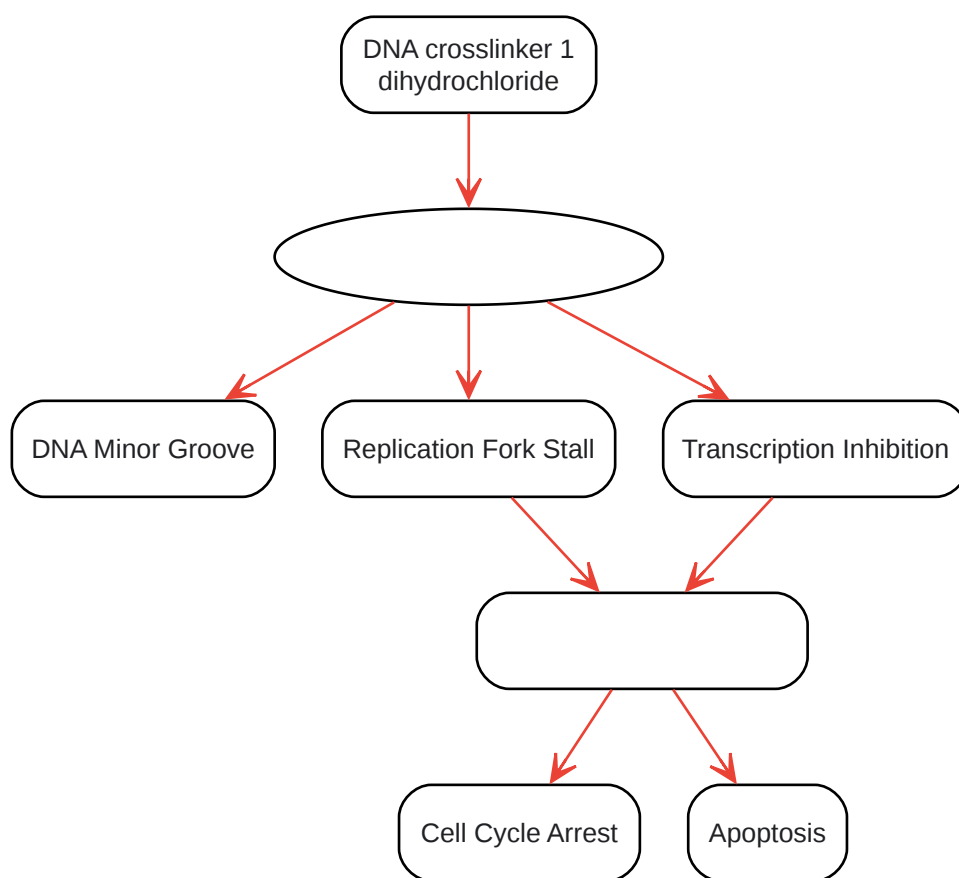
Procedure (General):

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **DNA crosslinker 1 dihydrochloride** for a specified period (e.g., 72 hours).
- After the incubation period, perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilize formazan crystals).
- Measure the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the percentage of cell growth inhibition relative to untreated control cells.
- Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

As a DNA minor groove binder, **DNA crosslinker 1 dihydrochloride** can obstruct the binding of transcription factors and DNA polymerases, thereby inhibiting transcription and replication. This interference with fundamental cellular processes can trigger DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.



[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway initiated by **DNA crosslinker 1 dihydrochloride**.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The compound should be handled in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. ["DNA crosslinker 1 dihydrochloride" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12411189#dna-crosslinker-1-dihydrochloride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com